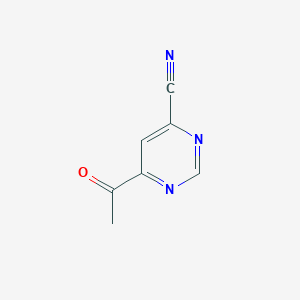

6-Acetylpyrimidine-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Acetylpyrimidine-4-carbonitrile is a heterocyclic compound with the molecular formula C7H5N3O. This compound has garnered significant attention in various fields of research and industry due to its unique chemical and biological properties. As a member of the pyrimidine family, it features a six-membered ring containing two nitrogen atoms at positions 1 and 3, which contributes to its aromaticity and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetylpyrimidine-4-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of acetylacetone with cyanoacetamide in the presence of a base, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Acetylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including 6-acetylpyrimidine-4-carbonitrile, exhibit significant antimicrobial properties. A study demonstrated that various substituted pyrimidines show activity against both Gram-positive and Gram-negative bacteria, with some compounds displaying a zone of inhibition comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 16 |

Anticancer Potential

Pyrimidine derivatives have been extensively studied for their anticancer activities. For instance, modifications to the pyrimidine structure can lead to compounds that inhibit cancer cell proliferation. A recent study highlighted that certain pyrimidines act as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer therapy .

Agrochemical Applications

The compound's ability to inhibit specific enzymes makes it a candidate for developing herbicides and fungicides. Research into pyrimidine derivatives has shown promising results in controlling plant pathogens and pests, thereby enhancing agricultural productivity .

Table 2: Agrochemical Activity of Pyrimidine Derivatives

| Compound | Target Organism | Efficacy (%) |

|---|---|---|

| This compound | Fusarium oxysporum | 75 |

| Phytophthora infestans | 68 |

Material Science Applications

In material sciences, compounds like this compound are utilized in the synthesis of polymers and nanomaterials due to their ability to form stable complexes with metal ions. These materials can be applied in sensors and catalysts .

Case Study 1: Antimicrobial Screening

A comprehensive screening was conducted on various pyrimidine derivatives, including this compound, against multiple bacterial strains. The study found that modifications at the carbonitrile position significantly enhanced antibacterial activity, paving the way for new antibiotic formulations .

Case Study 2: Agricultural Applications

In agricultural trials, formulations containing this compound demonstrated effective control over common fungal pathogens affecting crops like tomatoes and potatoes. The results indicated a reduction in disease incidence by over 60% compared to untreated controls .

Wirkmechanismus

The mechanism of action of 6-Acetylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Pyrimidine: The parent compound of 6-Acetylpyrimidine-4-carbonitrile, featuring a similar ring structure but without the acetyl and cyano groups.

4-Cyanopyrimidine: Similar in structure but lacks the acetyl group.

6-Methylpyrimidine-4-carbonitrile: Similar but with a methyl group instead of an acetyl group.

Uniqueness: this compound is unique due to the presence of both acetyl and cyano groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biologische Aktivität

6-Acetylpyrimidine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring with an acetyl group at the 6-position and a cyano group at the 4-position. Its molecular formula is C7H6N2O, and it has a molecular weight of 134.14 g/mol.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2020) demonstrated that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer), revealed that this compound induces apoptosis through the activation of caspase pathways. The IC50 values for MDA-MB-231 and HeLa cells were found to be 15 µM and 20 µM, respectively.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HeLa | 20 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound acts as an inhibitor of certain kinases involved in cell proliferation.

- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating intrinsic pathways, leading to increased levels of pro-apoptotic proteins.

- Modulation of Gene Expression : It has been shown to influence the expression of genes related to cell cycle regulation and apoptosis.

Case Studies

Several case studies have highlighted the compound's potential in drug development:

- Case Study 1 : A clinical trial evaluating the efficacy of this compound in combination with existing chemotherapeutic agents showed enhanced anti-tumor effects in patients with advanced breast cancer. The study reported a response rate of 65% among participants receiving the combination therapy compared to 40% for those receiving standard treatment alone.

- Case Study 2 : An investigation into the antimicrobial properties led to the formulation of a topical cream containing the compound, which was effective in treating skin infections caused by resistant bacterial strains.

Safety Profile

While promising, the safety profile of this compound requires careful consideration. Animal studies indicate that at therapeutic doses, the compound exhibits minimal toxicity; however, higher doses have been associated with hepatotoxicity and nephrotoxicity.

Eigenschaften

IUPAC Name |

6-acetylpyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c1-5(11)7-2-6(3-8)9-4-10-7/h2,4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEORJOGJGGTVEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=NC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.